Cas no 80937-22-0 (2-[(2-methyl-1-oxoallyl)oxy]-1-[[(2-methyl-1oxoallyl)oxy]methyl]ethyl 2,9-diaza-16-methyl-12-[[(2-methyl-1-oxoallyl)oxy]methyl]-11,14-dioxa-10,15-dioxoheptadec-16-enoate)

2-[(2-methyl-1-oxoallyl)oxy]-1-[[(2-methyl-1oxoallyl)oxy]methyl]ethyl 2,9-diaza-16-methyl-12-[[(2-methyl-1-oxoallyl)oxy]methyl]-11,14-dioxa-10,15-dioxoheptadec-16-enoate structure
80937-22-0 structure
Product name:2-[(2-methyl-1-oxoallyl)oxy]-1-[[(2-methyl-1oxoallyl)oxy]methyl]ethyl 2,9-diaza-16-methyl-12-[[(2-methyl-1-oxoallyl)oxy]methyl]-11,14-dioxa-10,15-dioxoheptadec-16-enoate
CAS No:80937-22-0
MF:C30H44N2O12
MW:624.67656993866
CID:1804368
PubChem ID:13050771

2-[(2-methyl-1-oxoallyl)oxy]-1-[[(2-methyl-1oxoallyl)oxy]methyl]ethyl 2,9-diaza-16-methyl-12-[[(2-methyl-1-oxoallyl)oxy]methyl]-11,14-dioxa-10,15-dioxoheptadec-16-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-methyl-1-oxoallyl)oxy]-1-[[(2-methyl-1oxoallyl)oxy]methyl]ethyl 2,9-diaza-16-methyl-12-[[(2-methyl-1-oxoallyl)oxy]methyl]-11,14-dioxa-10,15-dioxoheptadec-16-enoate
    • 2-((2-Methyl-1-oxoallyl)oxy)-1-(((2-methyl-1oxoallyl)oxy)methyl)ethyl 2,9-diaza-16-methyl-12-(((2-methyl-1-oxoallyl)oxy)methyl)-11,14-dioxa-10,15-dioxoheptadec-16-enoate
    • BACDBWDUQSFNCF-UHFFFAOYSA-N
    • DTXSID101098427
    • EINECS 279-630-5
    • 2-[(2-Methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl 16-methyl-12-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-10,15-dioxo-11,14-dioxa-2,9-diazaheptadec-16-enoate
    • 80937-22-0
    • SCHEMBL274739
    • Inchi: InChI=1S/C30H44N2O12/c1-19(2)25(33)39-15-23(16-40-26(34)20(3)4)43-29(37)31-13-11-9-10-12-14-32-30(38)44-24(17-41-27(35)21(5)6)18-42-28(36)22(7)8/h23-24H,1,3,5,7,9-18H2,2,4,6,8H3,(H,31,37)(H,32,38)
    • InChI Key: BACDBWDUQSFNCF-UHFFFAOYSA-N
    • SMILES: CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(COC(=O)C(=C)C)COC(=O)C(=C)C

Computed Properties

  • Exact Mass: 624.28942484g/mol
  • Monoisotopic Mass: 624.28942484g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 27
  • Complexity: 938
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 182Ų

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.